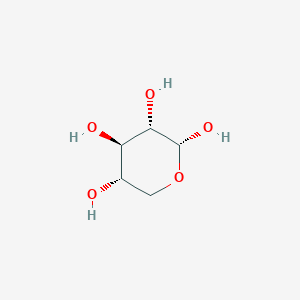
1-Chloro-4-methylnaphthalene
Vue d'ensemble
Description
1-Chloro-4-methylnaphthalene is an organic compound with the molecular formula C11H9Cl. It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and a methyl group at the fourth position. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
1-Chloro-4-methylnaphthalene can be synthesized through several methods:
Electrochemical Reduction: This method involves the reduction of 1-chloro-4-chloromethylnaphthalene using sodium borohydride or through selective electrochemical reduction.
Chlorination of 1-Methylnaphthalene: This process involves the chlorination of 1-methylnaphthalene, resulting in a mixture of isomeric compounds.
Analyse Des Réactions Chimiques
1-Chloro-4-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in halogen substitution reactions, where the chlorine atom can be replaced by other substituents.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Oxidation Reactions: It can undergo oxidation to form various oxidized products, although specific details on these reactions are less commonly documented.
Applications De Recherche Scientifique
1-Chloro-4-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: While specific biological applications are not extensively documented, compounds similar to this compound are often explored for their potential biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-methylnaphthalene involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in substitution reactions, the chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds . The exact pathways and molecular targets can vary based on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-Chloro-4-methylnaphthalene can be compared with other halogenated naphthalenes, such as:
1-Bromo-4-methylnaphthalene: Similar in structure but with a bromine atom instead of chlorine.
1-Iodo-4-methylnaphthalene: Contains an iodine atom, which can lead to different reactivity and applications.
2-Chloro-4-methylnaphthalene: The chlorine atom is positioned differently, affecting its chemical properties and reactivity.
These comparisons highlight the unique reactivity and applications of this compound in various chemical processes.
Propriétés
IUPAC Name |
1-chloro-4-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJHYFXSTUSHMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20314954 | |
| Record name | 1-chloro-4-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17075-39-7 | |
| Record name | 17075-39-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-4-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene](/img/structure/B1615350.png)
![3,7-Dimethyl-11,16-dioxapentacyclo[6.5.5.0~1,6~.0~9,13~.0~14,18~]octadec-6-ene-10,12,15,17-tetrone](/img/structure/B1615351.png)
![Bicyclo[2.2.1]heptan-1-amine](/img/structure/B1615353.png)




![3-Ethyl-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1615360.png)





